molecular formula C20H22N2O5 B5818090 ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate

Katalognummer B5818090
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: ORBWVYCHCKYZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system.

Wirkmechanismus

Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate works by selectively inhibiting the activity of BTK, which is a key signaling molecule in the BCR signaling pathway. This pathway is essential for the development and survival of B-cells, which are a type of white blood cells that play a critical role in the immune system. By inhibiting BTK, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate blocks the activation of downstream signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition to its anti-tumor effects, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has also been shown to have immunomodulatory effects, including the activation of T-cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its high selectivity for BTK, which reduces the risk of off-target effects. However, one of the limitations of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of focus is the development of more potent and selective BTK inhibitors with longer half-lives. Finally, there is also interest in exploring the potential of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Synthesemethoden

The synthesis of ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate involves several steps, including the preparation of the key intermediate 2-aminobenzoic acid, which is then reacted with ethyl chloroformate and 4-piperidone to form the benzoylpiperidine intermediate. This intermediate is then reacted with 2-furoyl chloride to form the final product, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to effectively inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells.

Eigenschaften

IUPAC Name

ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBWVYCHCKYZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.